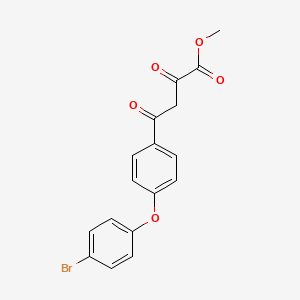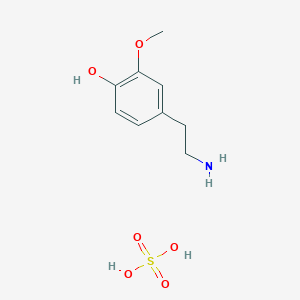
4-(2-Aminoethyl)-2-methoxyphenol;sulfuric acid
描述
4-(2-Aminoethyl)-2-methoxyphenol; sulfuric acid is a compound that combines an aromatic phenol with an aminoethyl side chain and a methoxy group, along with sulfuric acid
作用机制
Target of action
Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The interaction of these compounds with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Compounds like dopamine, which has a similar structure, are synthesized from the amino acid tyrosine in a two-step enzymatic process. The first step involves the conversion of tyrosine into L-DOPA, catalyzed by tyrosine hydroxylase. The second step produces dopamine by decarboxylation of DOPA .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. For example, dopamine shows rapid absorption and elimination . .
Result of action
The molecular and cellular effects of a compound’s action can vary widely. For instance, dopamine acts as a catecholamine releasing agent, resulting in non-psychoactive peripheral sympathomimetic effects following ingestion .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of certain compounds .
生化分析
Biochemical Properties
4-(2-Aminoethyl)-2-methoxyphenol;sulfuric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dopamine receptors, which are part of the G-protein-coupled receptor superfamily . These interactions are crucial for modulating synaptic transmission and various cellular processes. The compound’s interaction with these receptors can influence several key functions in the brain, such as motor output, motivation, reward, learning, memory, and endocrine regulation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of dopamine receptors, which play a critical role in cell signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting various physiological and pathological conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to dopamine receptors, leading to the activation or inhibition of these receptors . This binding interaction can result in changes in gene expression and enzyme activity, influencing various cellular processes. Additionally, the compound’s interaction with other biomolecules, such as enzymes involved in dopamine synthesis and metabolism, further contributes to its molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For instance, the compound may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating dopamine receptor activity and improving cognitive function . At higher doses, the compound may exhibit toxic or adverse effects, such as neurotoxicity and alterations in cellular metabolism . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in dopamine synthesis and metabolism . For example, the compound can influence the activity of tyrosine hydroxylase, an enzyme critical for dopamine synthesis . Additionally, the compound’s interaction with other metabolic enzymes can affect metabolic flux and metabolite levels, further influencing its biochemical properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . For instance, the compound can be transported across cell membranes through specific transporters, influencing its localization and accumulation within cells . Additionally, the compound’s interaction with binding proteins can affect its distribution within tissues, further impacting its biochemical properties .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be localized to specific compartments or organelles within cells, such as the cytoplasm or mitochondria . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action . The subcellular localization of the compound can influence its activity and function, further contributing to its biochemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The product is then treated with sulfuric acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The aminoethyl side chain can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and reduced phenolic compounds.
Substitution: Various substituted phenolic compounds depending on the reagents used.
科学研究应用
4-(2-Aminoethyl)-2-methoxyphenol; sulfuric acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
相似化合物的比较
Similar Compounds
4-(2-Aminoethyl)phenol: Lacks the methoxy group, which may affect its reactivity and biological activity.
2-Methoxyphenol: Lacks the aminoethyl side chain, limiting its ability to interact with biological targets.
4-(2-Aminoethyl)-2-methoxybenzoic acid: Contains a carboxylic acid group instead of sulfuric acid, which can alter its solubility and reactivity.
Uniqueness
4-(2-Aminoethyl)-2-methoxyphenol; sulfuric acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
属性
IUPAC Name |
4-(2-aminoethyl)-2-methoxyphenol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.H2O4S/c1-12-9-6-7(4-5-10)2-3-8(9)11;1-5(2,3)4/h2-3,6,11H,4-5,10H2,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYJFZMFOSDARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


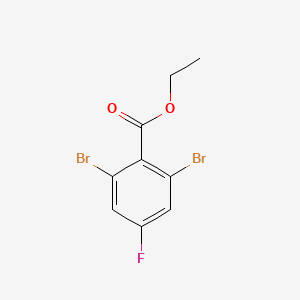
![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435255.png)
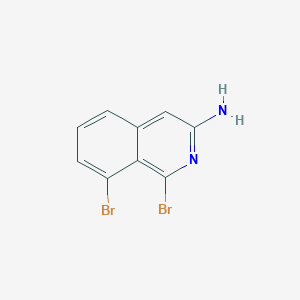
![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435258.png)

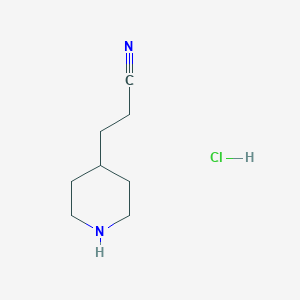
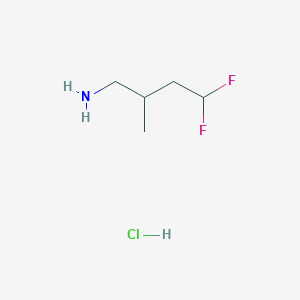
![2-Phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1435268.png)

![2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435270.png)
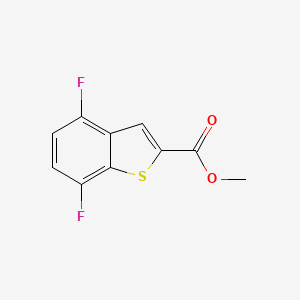
![Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate](/img/structure/B1435274.png)

